

Physical and chemical properties of 4-Ethylbenzoyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethylbenzoyl chloride*

Cat. No.: B099604

[Get Quote](#)

An In-depth Technical Guide to 4-Ethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **4-Ethylbenzoyl chloride** (CAS No: 16331-45-6). It includes detailed information on its synthesis, reactivity, and handling, along with illustrative diagrams and experimental methodologies relevant to its application in research and development, particularly in the field of medicinal chemistry and organic synthesis.

Core Physical and Chemical Properties

4-Ethylbenzoyl chloride is a substituted aromatic acyl chloride characterized by an ethyl group at the para position of the benzene ring.^[1] It is a versatile reagent in organic synthesis, primarily utilized as an acylating agent.^{[1][2]}

Table 1: Physical Properties of 4-Ethylbenzoyl Chloride

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1] [3]
Odor	Pungent, irritating	[1]
Molecular Formula	C ₉ H ₉ ClO	[2] [3]
Molecular Weight	168.62 g/mol	[2] [3]
Boiling Point	235-236 °C (lit.)	[3]
Density	1.147 g/mL at 25 °C (lit.)	[3]
Refractive Index (n ₂₀ /D)	1.5479 (lit.)	[3]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone)	[1]
Flash Point	113 °C (235.4 °F) - closed cup	[3]

Table 2: Chemical Identifiers

Identifier	Value
CAS Number	16331-45-6
InChI Key	AVTLLLZVYYPGFX-UHFFFAOYSA-N
SMILES	CCC1=CC=C(C=C1)C(=O)Cl
IUPAC Name	4-ethylbenzoyl chloride

Spectroscopic Data

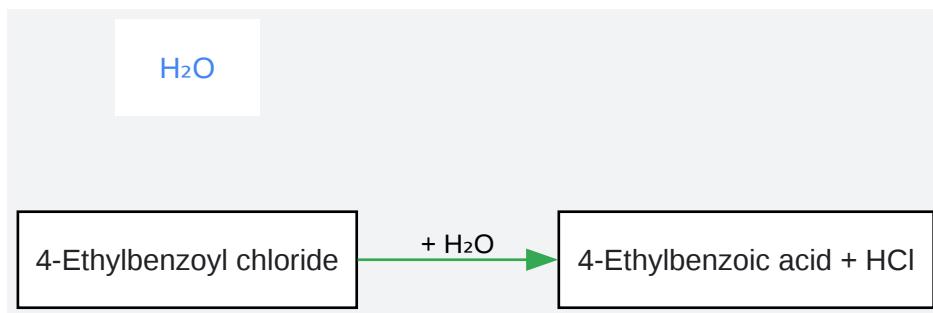
Spectroscopic analysis is crucial for the identification and characterization of **4-Ethylbenzoyl chloride**. The following tables summarize key spectroscopic data.

Table 3: ¹H and ¹³C NMR Spectral Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ H NMR	~7.95	d	~8.4	2H, Aromatic (ortho to COCl)
	~7.30	d	~8.4	2H, Aromatic (meta to COCl)
	2.72	q	~7.6	2H, -CH ₂ -
	1.25	t	~7.6	3H, -CH ₃
¹³ C NMR	~168	s	-	Carbonyl Carbon (C=O)
	~152	s	-	Aromatic Carbon (para to COCl)
	~132	s	-	Aromatic Carbon (ipso to COCl)
	~130	s	-	Aromatic Carbon (ortho to COCl)
	~128	s	-	Aromatic Carbon (meta to COCl)
	~29	s	-	Methylene Carbon (-CH ₂ -)
	~15	s	-	Methyl Carbon (- CH ₃)
<p>Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.</p>				

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopy	Key Peaks	Interpretation
IR (Infrared)	~1770 cm ⁻¹ (strong)	C=O stretching of the acyl chloride
	~1605, 1575, 1500 cm ⁻¹	C=C stretching of the aromatic ring
	~2970, 2875 cm ⁻¹	C-H stretching of the ethyl group
MS (Mass Spec.)	m/z 168/170 (M ⁺)	Molecular ion peak (presence of ³⁵ Cl and ³⁷ Cl isotopes)
m/z 153	[M - CH ₃] ⁺	
m/z 139	[M - C ₂ H ₅] ⁺ or [M - CO] ⁺	
m/z 111	[C ₇ H ₄ Cl] ⁺	


Note: The NIST WebBook provides access to the IR and mass spectra for 4-Ethylbenzoyl chloride.[\[1\]](#)[\[4\]](#)

Chemical Reactivity and Applications

4-Ethylbenzoyl chloride is a reactive compound, primarily owing to the electrophilic nature of the carbonyl carbon. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[\[1\]](#)

Hydrolysis

In the presence of water, **4-Ethylbenzoyl chloride** readily undergoes hydrolysis to form 4-ethylbenzoic acid and hydrochloric acid.[\[1\]](#) This reaction is a typical nucleophilic acyl substitution.

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **4-Ethylbenzoyl chloride**.

Friedel-Crafts Acylation

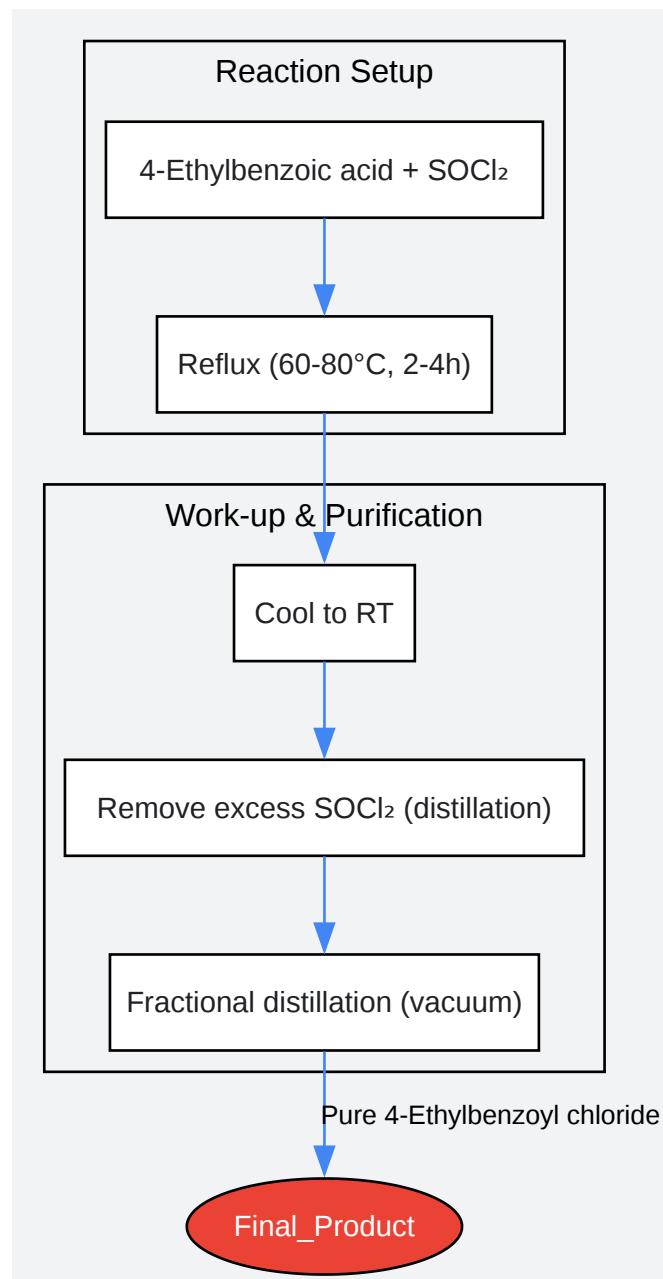
A key application of **4-Ethylbenzoyl chloride** is in Friedel-Crafts acylation reactions, where it serves to introduce the 4-ethylbenzoyl group onto an aromatic substrate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocols

Synthesis of 4-Ethylbenzoyl Chloride from 4-Ethylbenzoic Acid

This protocol describes a general method for the synthesis of **4-Ethylbenzoyl chloride**.

Materials:


- 4-Ethylbenzoic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- Anhydrous toluene or dichloromethane (DCM)
- A few drops of N,N-dimethylformamide (DMF) (catalyst, if using oxalyl chloride)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid and an excess of thionyl chloride (or oxalyl chloride in an inert solvent like

DCM with a catalytic amount of DMF).

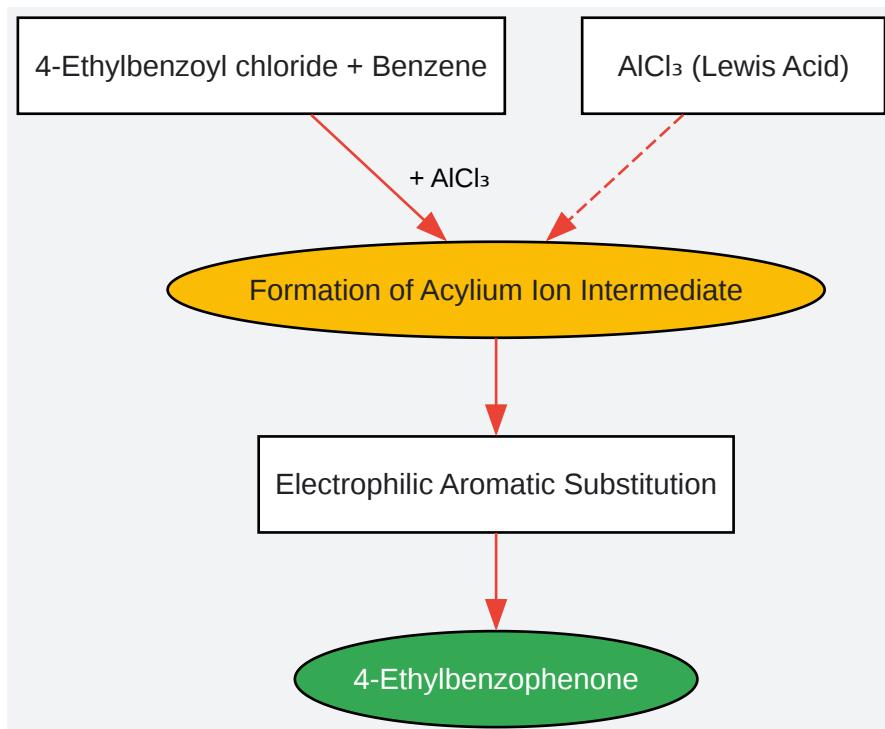
- Heat the reaction mixture to reflux (typically around 60-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO and CO₂).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride or oxalyl chloride and solvent by distillation under reduced pressure.
- The crude **4-Ethylbenzoyl chloride** can be purified by fractional distillation under reduced pressure.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Ethylbenzoyl chloride**.

Friedel-Crafts Acylation of Benzene with 4-Ethylbenzoyl Chloride

This protocol outlines a general procedure for using **4-Ethylbenzoyl chloride** in a Friedel-Crafts acylation.


Materials:

- **4-Ethylbenzoyl chloride**
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous benzene (or other aromatic substrate)
- Anhydrous dichloromethane (DCM) as a solvent
- Ice-water bath
- Hydrochloric acid (aq., for work-up)

Procedure:

- In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM.
- Cool the suspension in an ice-water bath.
- Add a solution of **4-Ethylbenzoyl chloride** in anhydrous DCM dropwise to the stirred suspension.
- After the addition is complete, add a solution of benzene in anhydrous DCM dropwise.
- Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl.
- Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

- The crude product (4-ethylbenzophenone) can be purified by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Caption: Simplified pathway for Friedel-Crafts acylation.

Safety and Handling

4-Ethylbenzoyl chloride is a corrosive and moisture-sensitive compound.^[1] It causes severe skin burns and eye damage.^[2] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the SDS and follow established laboratory safety protocols when working with this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethylbenzoyl chloride [webbook.nist.gov]
- 2. 4-Ethylbenzoyl chloride | C9H9ClO | CID 85368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethylbenzoyl chloride 97 16331-45-6 [sigmaaldrich.com]
- 4. 4-Ethylbenzoyl chloride [webbook.nist.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Ethylbenzoyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099604#physical-and-chemical-properties-of-4-ethylbenzoyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com